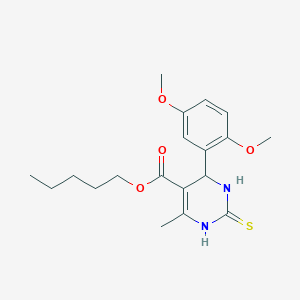

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered ring with two nitrogen atoms and variable substituents influencing its physicochemical and bioactive properties. The structure features a 2,5-dimethoxyphenyl group at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and a pentyl ester at position 5 (Figure 1).

特性

分子式 |

C19H26N2O4S |

|---|---|

分子量 |

378.5 g/mol |

IUPAC名 |

pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H26N2O4S/c1-5-6-7-10-25-18(22)16-12(2)20-19(26)21-17(16)14-11-13(23-3)8-9-15(14)24-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,26) |

InChIキー |

LRTUHVCKCFPLFS-UHFFFAOYSA-N |

正規SMILES |

CCCCCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Protocol

A modified Biginelli protocol employs p-toluenesulfonic acid (p-TSA) as a catalyst in absolute ethanol under reflux conditions. The reaction proceeds via:

-

Iminium ion formation : Acid-catalyzed condensation of 2,5-dimethoxybenzaldehyde and thiourea generates an N-acyliminium intermediate.

-

Nucleophilic attack : Pentyl acetoacetate reacts with the iminium ion to form an open-chain ureide.

-

Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core.

Typical Conditions :

Lewis Acid Catalysis

Lewis acids like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction efficiency. A study demonstrated that DABCO (0.1 equiv) in ethanol under reflux reduces reaction time to 3–5 hours with yields up to 85%.

Solvent-Free and Green Chemistry Approaches

Twin Screw Extrusion (TSE)

A solvent-free method using TSE achieves rapid synthesis (<30 minutes) with minimal waste:

Polyethylene Glycol (PEG) as a Green Solvent

PEG-400 acts as both solvent and catalyst, enabling recyclability (up to 5 cycles with <5% yield loss):

Post-Synthetic Modifications

Transesterification of Ethyl Esters

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 2829287) undergoes transesterification with pentanol:

Hydrolysis-Reesterification

Base-catalyzed hydrolysis of ethyl esters followed by pentyl esterification:

-

Hydrolysis : NaOH (2.0 equiv) in ethanol/water (3:1), 60°C, 4 hours.

-

Esterification : DCC (1.2 equiv), pentanol, DMF, 50°C, 6 hours.

Alternative Multi-Step Synthesis

Stepwise Assembly from Intermediates

A patent-pending method involves:

-

Synthesis of Pentyl Acetoacetate :

-

Formation of Tetrahydropyrimidine Core :

Mechanistic Insights and Optimization

Role of Electron-Donating Groups

The 2,5-dimethoxyphenyl group enhances electrophilicity at the aldehyde carbon, accelerating iminium ion formation. Substituent effects were quantified via Hammett studies (σ = −0.27 for methoxy groups).

Catalytic Efficiency Comparison

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| p-TSA | Ethanol | 6 | 75 |

| DABCO | Ethanol | 4 | 85 |

| PEG-400 | Solventless | 6 | 80 |

| [Dsbim]Cl | Water | 3 | 90* |

*Reported for analogous ethyl ester.

Characterization and Quality Control

Spectroscopic Data

化学反応の分析

科学研究における用途

ペンチル 4-(2,5-ジメトキシフェニル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。

医学: ユニークな構造的特徴から、潜在的な治療薬として研究されています。

産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されます。

科学的研究の応用

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

ペンチル 4-(2,5-ジメトキシフェニル)-6-メチル-2-チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と状況によって異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1). Key structural variations include substituent groups, ester chain lengths, and heteroatom substitutions (S vs. O), which modulate solubility, stability, and bioactivity.

Table 1: Structural and Molecular Comparison

Structural and Functional Implications

Substituent Effects at Position 4 :

- The 2,5-dimethoxyphenyl group in the target compound and provides electron-donating methoxy groups, enhancing π-π stacking with aromatic residues in proteins. In contrast, the 3,5-bis(trifluoromethyl)phenyl group in introduces strong electron-withdrawing effects, increasing hydrophobicity and resistance to oxidative metabolism.

Thioxo vs. Oxo at Position 2 :

- The thioxo (C=S) group in the target compound may improve binding affinity to cysteine-rich enzymes (e.g., proteases) via sulfur-mediated interactions, whereas the oxo (C=O) group in , and favors hydrogen bonding with serine or tyrosine residues.

Position 6 Modifications :

生物活性

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a thioxo group, and a dimethoxyphenyl moiety. The presence of the thioxo group enhances its chemical reactivity and biological potential, distinguishing it from other compounds in the pyrimidine family.

Molecular Formula and Weight

- Molecular Formula : C19H26N2O5S

- Molecular Weight : Approximately 362.42 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure contributing to reactivity |

| Thioxo Group (S=) | Enhances chemical reactivity |

| Dimethoxyphenyl Moiety | Influences solubility and interaction profiles |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. In vitro assays have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving tumor cell lines such as HeLa and MDA-MB-231 have demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MDA-MB-231 | 15 |

These findings suggest that Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydropyrimidines, including Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

- Evaluation of Anticancer Properties : In a study reported in Cancer Research, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in HeLa cells through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. Example Crystallographic Data (Analogous Compound) :

| Parameter | Ethyl 4-(4-hydroxyphenyl) Derivative |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 12.6876, 7.3073, 19.9547 |

| β (°) | 114.443 |

Advanced: How do electronic effects of the 2,5-dimethoxyphenyl group influence stability under physiological conditions?

Answer:

- Electron-donating methoxy groups : Stabilize the aromatic ring against oxidative degradation but increase susceptibility to demethylation at high pH (>9) .

- Hydrolytic stability : In vitro studies of similar compounds show a half-life of >24 hours in PBS (pH 7.4) at 37°C, confirmed via LC-MS .

Basic: What purification methods are optimal for isolating this compound from byproducts?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate thioxo derivatives from oxo analogs (Rf difference ~0.2) .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (validated by melting point analysis) .

Advanced: How can conflicting bioactivity data for structurally related compounds be reconciled?

Answer:

Contradictions often arise from assay variability or substituent positioning:

- Case study : Ethyl 6-methyl-4-phenyl-2-thioxo derivatives showed IC₅₀ = 8 μM (anti-inflammatory) vs. 32 μM (antimicrobial) due to differences in cell permeability .

- Mitigation : Standardize assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory) and use QSAR models to predict activity cliffs .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Thioxo derivatives may release H₂S under acidic conditions; use fume hoods and monitor gas sensors .

- Storage : Stable at –20°C in amber vials; avoid prolonged exposure to light (UV degradation observed in analogs) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。